molecular formula C21H23N3O2 B4572040 1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole

1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole

Cat. No.: B4572040
M. Wt: 349.4 g/mol
InChI Key: GZISNWRHHAIELF-UHFFFAOYSA-N
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Description

1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole is a complex organic compound that features a benzotriazole core linked to a pent-3-ynoxy chain, which is further substituted with a 5-methyl-2-propan-2-ylphenoxy group

Scientific Research Applications

1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole typically involves multiple steps:

    Formation of the Benzotriazole Core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Pent-3-ynoxy Chain: This step involves the reaction of the benzotriazole with a suitable alkyne, such as 3-bromopentyne, under basic conditions.

    Substitution with 5-Methyl-2-propan-2-ylphenoxy Group: The final step involves the nucleophilic substitution of the alkyne with 5-methyl-2-propan-2-ylphenol under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted benzotriazoles.

Mechanism of Action

The mechanism of action of 1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions, potentially inhibiting metalloenzymes. The phenoxy group can engage in hydrophobic interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzimidazole
  • 1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzoxazole

Uniqueness

1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole is unique due to its benzotriazole core, which imparts distinct chemical properties compared to benzimidazole and benzoxazole derivatives. This uniqueness can be leveraged in applications requiring specific interactions with metal ions or proteins.

Properties

IUPAC Name

1-[5-(5-methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16(2)18-12-11-17(3)15-21(18)25-13-7-4-8-14-26-24-20-10-6-5-9-19(20)22-23-24/h5-6,9-12,15-16H,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZISNWRHHAIELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC#CCCON2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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